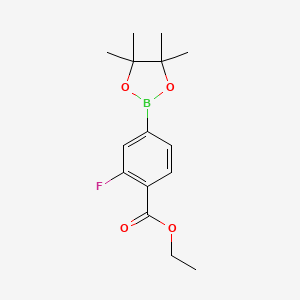
Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
説明
This compound, also known as 苯硼酸频哪醇酯, is a chemical substance with the formula C12H17BO2. It is typically an oil-like substance at room temperature and is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The compound is obtained through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is determined by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The compound is typically an oil-like substance at room temperature . More detailed physical and chemical properties could not be found in the search results.科学的研究の応用
Synthesis and Structural Studies
Synthesis and Crystal Structure Analysis : The compound has been utilized as a boric acid ester intermediate with benzene rings. It is synthesized through a three-step substitution reaction and characterized using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) is used for further molecular structure analysis, revealing a consistency between DFT-optimized structures and crystallographic data (Huang et al., 2021).
Vibrational Properties Studies : This compound has been a subject of vibrational properties studies, where its molecular structure was characterized by spectroscopy and X-ray diffraction. DFT and TD-DFT calculations provided insights into its spectroscopic data, geometrical parameters, and various molecular properties (Wu et al., 2021).
Application in Material Science
Conjugated Polymers Synthesis : It has been used in the synthesis of conjugated polymers, particularly in the preparation of luminescent materials. These polymers exhibit unique color properties and have potential applications in materials science (Zhu et al., 2007).
Electron Transport Material Synthesis : The compound plays a role in the synthesis of electron transport materials, showcasing its utility in developing materials for electronic applications (Xiangdong et al., 2017).
Chemical Sensing and Detection Applications
Hydrogen Peroxide Vapor Detection : The compound's derivatives have been used in developing organic thin-film fluorescence probes for detecting hydrogen peroxide vapor. This application is significant in explosive detection and environmental monitoring (Fu et al., 2016).
Benzoyl Peroxide Detection in Real Samples : A near-infrared fluorescence off-on probe based on this compound has been developed for detecting benzoyl peroxide in real samples. Its high sensitivity and selectivity make it a valuable tool in food safety and pharmacology (Tian et al., 2017).
作用機序
Also known as 4-Ethoxycarbonyl-3-fluorophenylboronic acid pinacol ester, this compound is a boronic acid derivative with a unique structure that has been used in various chemical reactions and has potential pharmacological effects .
Target of Action
Boronic acid derivatives are known to interact with various biological targets, depending on their specific structure and the presence of other functional groups .
Mode of Action
The compound’s mode of action is primarily through its role as a boronic acid derivative. Boronic acids and their derivatives are known for their ability to form reversible covalent complexes with various biological molecules, particularly those containing cis-diols, such as carbohydrates and glycoproteins . This allows them to interact with a wide range of biological targets.
Biochemical Pathways
Boronic acid derivatives are known to be involved in various carbon-carbon coupling and carbon heterocoupling reactions . They have also been used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Pharmacokinetics
It is known that the pharmacokinetics of boronic acid derivatives can be influenced by factors such as their chemical structure, the presence of other functional groups, and the specific biological system in which they are used .
Result of Action
The ability of boronic acid derivatives to form reversible covalent complexes with various biological molecules can result in a wide range of potential effects, depending on the specific targets and the nature of the interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the reactivity of boronic acids and their derivatives . Additionally, the presence of other molecules in the environment can influence the compound’s interactions with its targets .
将来の方向性
特性
IUPAC Name |
ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-6-19-13(18)11-8-7-10(9-12(11)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGGQXPDCQECLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153236 | |
| Record name | Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474709-72-3 | |
| Record name | Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474709-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



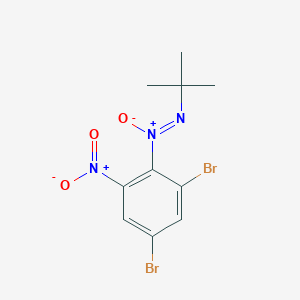

![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)

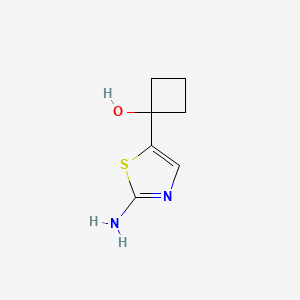


![1-[5-Bromo-3-(dimethylamino)-2-methoxyphenyl]-1-ethanone](/img/structure/B3138980.png)

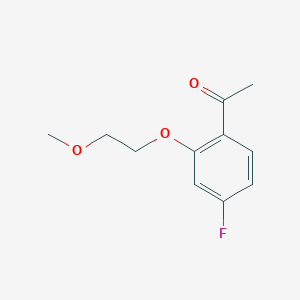
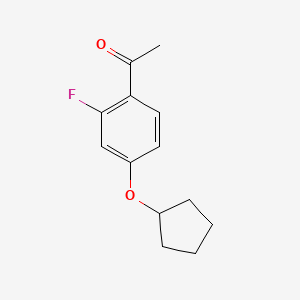
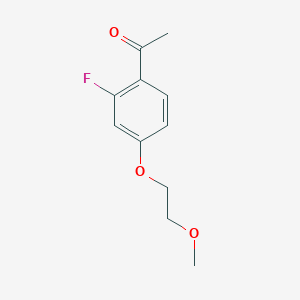
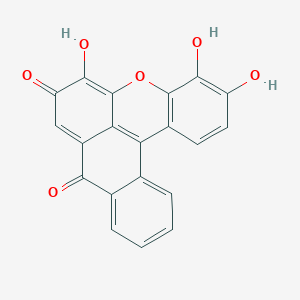
![N-[(E,2R,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B3139017.png)